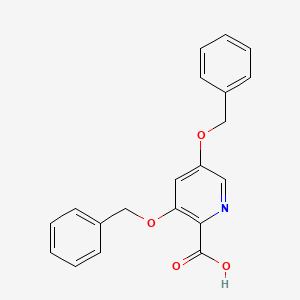

3,5-双(苯甲氧基)吡啶-2-甲酸

描述

3,5-Bis(benzyloxy)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The compound is modified by the addition of benzyloxy groups at the 3 and 5 positions of the pyridine ring. While the provided papers do not directly discuss 3,5-Bis(benzyloxy)picolinic acid, they do provide insights into the chemistry of related picolinic acid derivatives and their potential applications.

Synthesis Analysis

The synthesis of picolinic acid derivatives can be achieved through various methods, including hydrothermal synthesis and palladium-catalyzed reactions. For instance, a metal-organic hybrid complex involving picolinate ligands was synthesized hydrothermally, as described in the second paper . Similarly, the third paper discusses the chemical synthesis of 6-phenylethynyl picolinic acid, a related compound, through a palladium-catalyzed coupling reaction followed by hydrolysis . These methods could potentially be adapted for the synthesis of 3,5-Bis(benzyloxy)picolinic acid.

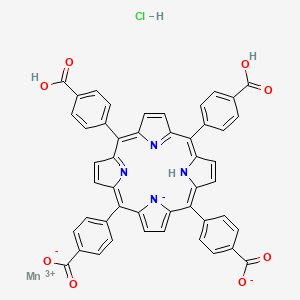

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by the coordination of metal ions with nitrogen and oxygen atoms from the pyridine and carboxyl groups, respectively. The second paper provides a detailed structural characterization of a copper(II) complex with picolinate ligands, revealing a slightly distorted square planar coordination environment . This information is valuable for understanding the coordination chemistry of picolinic acid derivatives, including 3,5-Bis(benzyloxy)picolinic acid.

Chemical Reactions Analysis

Picolinic acid derivatives can participate in various chemical reactions, including catalytic processes and the formation of chelates with metal ions. The first paper discusses the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution . The fourth paper explores the reactions of picolinaldehyde derivatives with metal ions to form colored chelates, which have potential analytical applications . These studies suggest that 3,5-Bis(benzyloxy)picolinic acid may also exhibit interesting reactivity with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives, such as thermal stability and reactivity, are influenced by their molecular structure. The third paper reports on the thermal properties of phenylethynyl-terminated picolinic acid derivatives, which show excellent thermal stability and lower reaction temperatures for polymerization due to the electron-withdrawing capability of the pyridine moiety . These findings could be relevant to the properties of 3,5-Bis(benzyloxy)picolinic acid, as the presence of electron-donating benzyloxy groups may impact its reactivity and stability.

科学研究应用

吡啶-2-甲酸衍生物的生物活性

胰岛素模拟活性:吡啶-2-甲酸衍生物,如双(吡啶-2-甲酸基)氧钒(IV),因其胰岛素模拟活性而受到研究。研究表明,这些化合物可能改变体内配位结构,这可能有助于其在模拟胰岛素中的生物功效,从而为糖尿病管理提供潜在的治疗途径 (Fukui 等,1999)。

神经保护作用:吡啶-2-甲酸因其对由喹啉酸和海藻酸等化合物诱导的神经毒性的保护作用而受到评估。了解吡啶-2-甲酸衍生物发挥神经保护作用的机制对于开发神经退行性疾病的治疗方法至关重要 (Bergström 等,2002)。

抗氧化和抗炎特性:一些吡啶-2-甲酸衍生物因其抗氧化和抗炎活性而受到研究。这些化合物可以调节氧化应激和炎症,可能对以这些病理过程为特征的疾病有益 (Ali 等,2020)。

抗惊厥作用:吡啶-2-甲酸衍生物的抗惊厥特性已在各种实验性癫痫模型中得到探索。这些研究表明,吡啶-2-甲酸衍生物可能影响神经元兴奋性和突触传递,表明在癫痫管理中具有潜在用途 (Luszczki 等,2008)。

癌症研究:吡啶-2-甲酸衍生物因其在癌症中的作用而受到评估,特别是通过抑制血管生成或调节细胞增殖和凋亡的机制。这些发现可以为开发新的抗癌策略提供信息 (Minagawa 等,2004)。

安全和危害

作用机制

Target of Action

The primary target of 3,5-Bis(benzyloxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are a class of proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Mode of Action

3,5-Bis(benzyloxy)picolinic acid interacts with its target, the ZFPs, by binding to them . This binding changes the structures of the ZFPs and disrupts their ability to bind zinc, thereby inhibiting their function . This interaction leads to changes in the biological processes that ZFPs are involved in .

Biochemical Pathways

Given that zfps are involved in a wide range of biological processes, it can be inferred that the compound’s action could potentially affect various pathways related to dna recognition, rna packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

The molecular and cellular effects of 3,5-Bis(benzyloxy)picolinic acid’s action are largely dependent on the specific ZFPs it interacts with and the biological processes these ZFPs are involved in . By inhibiting the function of ZFPs, the compound could potentially affect a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of 3,5-Bis(benzyloxy)picolinic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

生化分析

Biochemical Properties

The biochemical properties of 3,5-Bis(benzyloxy)picolinic acid are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

3,5-bis(phenylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-20(23)19-18(25-14-16-9-5-2-6-10-16)11-17(12-21-19)24-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYKWLDGWAOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)C(=O)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705391 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000025-93-3 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)